Omeprazole

Catalog No.
S538074
CAS No.
73590-58-6
M.F
C17H19N3O3S
M. Wt
345.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omeprazole

CAS Number

73590-58-6

Product Name

Omeprazole

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)

InChI Key

SUBDBMMJDZJVOS-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Solubility

0.359 mg/ml
Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water.
In water, 82.3 mg/L at 25 °C /Estimated/
In water, 1.4X10+4 mg/L at 25 °C (est)
0.5 mg/mL
35.4 [ug/mL]

Synonyms

H 168 68, H 168-68, H 16868, Magnesium, Omeprazole, Omeprazole, Omeprazole Magnesium, Omeprazole Sodium, Prilosec, Sodium, Omeprazole

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Omeprazole is a proton-pump inhibitor that is used to treat gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease. It was introduced in 1988 and has been widely used since then. This paper aims to present a scientific review of the properties, synthesis, biological activity, and potential future directions of omeprazole.
Omeprazole is a benzimidazole derivative that inhibits the hydrogen-potassium adenosine triphosphatase enzyme (H+/K+-ATPase) in the parietal cells of the stomach. This action reduces the amount of acid produced in the stomach, which is useful in treating disorders such as peptic ulcers and GERD. The medicine is available as a capsule, tablet, or oral suspension and is taken once or twice a day before meals.
Omeprazole is a white to off-white crystalline powder that is slightly soluble in water and freely soluble in methanol. It has a melting point of around 160 °C. The molecular formula of omeprazole is C17H19N3O3S, and it has a molecular weight of 345.42 g/mol. The structure of omeprazole consists of two chiral centers, which means there are four possible stereochemical configurations. Omeprazole exists as a racemic mixture of the S- and R-enantiomers.
Omeprazole synthesis begins with the condensation of o-phenylenediamine with thiourea to form 2-mercapto-5-methoxybenzimidazole. This compound is then reacted with 4,5-dimethoxy-2-(2-pyridyl)-sulfone to produce omeprazole. The synthesis process involves several steps, and the final product is characterized by various analytical methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
The analytical methods used to characterize omeprazole include IR, NMR, and MS. IR spectroscopy is used to identify functional groups in the compound, while NMR and MS are used to determine the molecular structure of omeprazole. Other methods used to determine the purity and identity of omeprazole include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Omeprazole is a highly effective proton-pump inhibitor that has been widely used in the treatment of peptic ulcers, GERD, and other gastrointestinal disorders. It works by reducing the amount of acid produced in the stomach, which reduces the symptoms associated with these conditions. Omeprazole has been shown to be effective in reducing the incidence of NSAID-induced ulcers and is used in combination with antibiotics to treat Helicobacter pylori infections.
Omeprazole is generally considered safe, and the toxicity of the compound is low. However, prolonged use of omeprazole has been associated with increased risk of hip fractures, kidney disease, and vitamin B12 deficiency. In scientific experiments, omeprazole has been shown to cause minimal toxicity and has not been associated with any significant adverse effects.
Omeprazole has been used in several scientific experiments to investigate its pharmacodynamics and pharmacokinetics. It has been used in animal studies to investigate the effects of proton-pump inhibitors on bone health and has been shown to increase bone density in some animal models. Omeprazole has also been used to study the metabolism of drugs and drug interactions.
The current research on omeprazole is focused on investigating its long-term safety and exploring its potential applications in treating other diseases. Recent studies have shown that omeprazole may be effective in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Omeprazole has potential implications in several fields of research and industry, including drug development, pharmacology, and agriculture. It can be used to modify the pH of soil to enhance plant growth and can be used in drug delivery systems to increase drug bioavailability.
There are several potential future directions for omeprazole research, including investigating its effects on other diseases such as COVID-19, exploring its use in combination with other drugs to enhance therapeutic efficacy, and investigating its potential as a preventive agent for various cancers. Additionally, the development of new formulations and drug delivery technologies may enhance the effectiveness of omeprazole in treating gastrointestinal disorders. Finally, further studies are needed to investigate the long-term safety of omeprazole and to identify potential adverse effects associated with extended use.

Physical Description

Solid

Color/Form

Crystals from acetonitrile
White to off-white crystalline powde

XLogP3

2.2

Boiling Point

599.991 °C at 760 mmHg

LogP

2.23
2.23 (LogP)
log Kow = 2.23
log Kow = 3.40 (est)
2.23

Melting Point

155 °C
156.0 °C
156 °C
156°C

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (61.98%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (43.75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (62.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (61.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (23.96%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Omeprazole, according to the FDA label [FDA label] is a proton pump inhibitor (PPI) used for the following purposes: • Treatment of active duodenal ulcer in adults • Eradication of Helicobacter pylori to reduce the risk of duodenal ulcer recurrence in adults • Treatment of active benign gastric ulcer in adults • Treatment of symptomatic gastroesophageal reflux disease (GERD) in patients 1 year of age and older • Treatment of erosive esophagitis (EE) due to acid-mediated GERD in patients 1 month of age and older • Maintenance of healing of EE due to acid-mediated GERD in patients 1 year of age and older • Pathologic hypersecretory conditions in adults
FDA Label
Nexium Control is indicated for the short-term treatment of reflux symptoms (e.g. heartburn and acid regurgitation) in adults.,
Treatment of pain
Rheumatoid arthritis, Ankylosing spondylitis, Osteoarthritis
Prevention of cerebrovascular embolism and thrombosis, Prevention of ischaemic coronary artery disorders

Livertox Summary

Omeprazole and esomeprazole are proton pump inhibitors (PPIs) and potent inhibitor of gastric acidity which are widely used in the therapy of gastroesophageal reflux and peptic ulcer disease. Omeprazole and esomeprazole therapy are both associated with a low rate of transient and asymptomatic serum aminotransferase elevations and are rare causes of clinically apparent liver injury.

Drug Classes

Antiulcer Agents

Therapeutic Uses

Anti-Ulcer Agents; Enzyme Inhibitors
Omeprazole is indicated for the treatment of a complex of symptoms which may be caused by any of the conditions where a reduction of gastric acid secretion is required (e.g., duodenal ulcer, gastric ulcer, nonsteroidal anti-inflammatory drugs associated gastric and duodenal ulcer, reflux esophagitis, gastroesophageal reflex disease) or when no identifiable organic cause is found (i.e., functional dyspepsia). /Included in US product labeling/
Omeprazole is indicated for the treatment of heartburn and other symptoms associated with gastroesophageal reflux disease. Omeprazole is indicated for the short-term treatment of erosive esophagitis (associated with gastroesophageal reflux disease) that has been diagnosed by endoscopy. Omeprazole also is indicated to maintain healing of erosive esophagitis. /Included in US product labeling/
Omeprazole is indicated for the long-term treatment of pathologic gastric hypersecretion associated with Zollinger-Ellison syndrome (alone or as part of multiple endocrine neoplasia Type-1), systemic mastocytosis, and multiple endocrine adenoma. /Included in US product labeling/
Omeprazole is indicated in the short-term treatment of active duodenal ulcer and active benign gastric ulcer. /Included in US product labeling/
Omeprazole is indicated in combination with clarithromycin (and amoxicillin or metronidazole /NOT included in US product labeling/) for the treatment of duodenal and gastric ulcer associated with Helicobacter pylori infections. Eradication of H. pylori has been shown to reduce the risk of ulcer recurrence. /Included in US product labeling/
Omeprazole is indicated for the treatment of duodenal or gastric ulcers associated with th sue of nonsteroidal anti-inflammatory drugs (NSAIDs). /NOT included in US product labeling/
Despite treatment with supra-physiological doses of pancreatic enzyme supplements, residual steatorrhoea is a common problem in patients with cystic fibrosis (CF) and pancreatic insufficiency. Strategies to enhance the activity of pancreatic enzymes include decreasing duodenal acidity. The aim of this study was to evaluate the effect of omeprazole (Losec), on fat absorption in CF patients with residual steatorrhoea despite high dose pancreatic enzyme supplements (> or =10,000 U lipase/kg per day). ... Omeprazole improves fat digestion and absorption in cystic fibrosis patients with residual faecal fat loss despite maximal pancreatic enzyme substitution.
Anti-Ulcer Agents; Proton Pump Inhibitors
Although evidence currently is limited, proton-pump inhibitors have been used for gastric acid-suppressive therapy as an adjunct in the symptomatic treatment of upper GI Crohn's disease, including esophageal, gastroduodenal, and jejunoileal disease.22 23 24 25 26 27 28 Most evidence of efficacy to date has been from case studies in patients with Crohn's-associated peptic ulcer disease unresponsive to other therapies (e.g., H2-receptor antagonists, cytoprotective agents, antacids, and/or sucralfate). /Not included in product label/
Esomeprazole magnesium is used for the long-term treatment of pathologic GI hypersecretory conditions. Efficacy for this indication was established in an open-label study in a limited number of patients with previously diagnosed pathologic GI hypersecretory conditions (e.g., Zollinger-Ellison syndrome, idiopathic gastric acid hypersecretion); patients received total daily dosages of esomeprazole ranging from 80 mg-240 mg. The drug generally was well tolerated at these dosages for the duration of the study (12 months). At 12 months of therapy, 90% of patients treated with esomeprazole had controlled basal acid output (BAO) levels, defined as BAO of less than 5 or 10 mEq/hour in patients who had or had not previously undergone gastric acid-reducing surgery, respectively.
Esomeprazole magnesium is used for reducing the occurrence of gastric ulcers associated with chronic nonsteroidal anti-inflammatory agent (NSAIA) therapy in patients at risk for developing these ulcers, including individuals 60 years of age or older and/or those with a documented history of gastric ulcers. Efficacy for this indication was established in two 6-month randomized, controlled studies in patients receiving chronic therapy with either a prototypical NSAIA or a selective cyclooxygenase-2 (COX-2) inhibitor; individuals enrolled in these studies were considered to be at risk for developing NSAIA-associated ulcers because of their age (60 years or older) and/or a history of documented gastric or duodenal ulcer within the previous 5 years, but they had no evidence of gastric or duodenal ulcers on endoscopic examination at the start of the studies. Results of the studies indicated that esomeprazole 20 or 40 mg daily was more effective than placebo in preventing gastric ulcer occurrence during 6 months of treatment; however, no additional benefit was observed with the 40-mg daily dosage compared with the 20-mg daily dosage. In these studies, 94.7-95.4% of patients receiving esomeprazole 20 mg daily, 95.3-96.7% of those receiving esomeprazole 40 mg daily, and 83.3-88.2% of those receiving placebo remained free of gastric ulcers, as determined by serial endoscopic examinations, throughout the 6-month study.1 The occurrence rate of duodenal ulcers was too low to determine the effect of esomeprazole therapy on duodenal ulcer occurrence.
Esomeprazole magnesium is used in combination with amoxicillin and clarithromycin (triple therapy) for short-term (10 days) treatment of patients with H. pylori infection and duodenal ulcer disease (active duodenal ulcer or a history of duodenal ulcer within the preceding 5 years). Efficacy of esomeprazole-based triple therapy for H. pylori eradication was established in 2 controlled studies in patients with documented H. pylori infection and at least one endoscopically verified duodenal ulcer (or documented history of duodenal ulcer disease in the preceding 5 years). At 4 weeks after treatment, H. pylori eradication rates were substantially higher in patients receiving triple therapy (esomeprazole 40 mg once daily, amoxicillin 1 g twice daily, and clarithromycin 500 mg twice daily) for 10 days than in those receiving dual therapy (esomeprazole 40 mg daily and clarithromycin 500 mg twice daily) or monotherapy with esomeprazole 40 mg daily for 10 days.
Esomeprazole magnesium is used for short-term (4-8 weeks) treatment of diagnostically confirmed erosive esophagitis in patients with gastroesophageal reflux disease (GERD). The drug also is used as maintenance therapy following healing of erosive esophagitis to reduce recurrence of the disease. In addition, esomeprazole is used for short-term (4-8 weeks) treatment of symptoms (e.g., heartburn) of GERD in patients without erosive esophagitis. In infants, esomeprazole is used for short-term (up to 6 weeks) treatment of erosive esophagitis due to acid-mediated GERD. Potential benefits of proton-pump inhibitors in gastroesophageal reflux and esophagitis are thought to result principally from reduced acidity of gastric contents induced by the drugs and resultant reduced irritation of esophageal mucosa; the drugs can effectively relieve symptoms of esophagitis (e.g., heartburn) and promote healing of ulcerative and erosive lesions. Because esomeprazole (S-omeprazole) is not eliminated as rapidly as R-omeprazole, more drug reaches and blocks the proton pump, providing greater control of intragastric pH than racemic omeprazole.

Pharmacology

**Effects on gastric acid secretion** This drug decreases gastric acid secretion [FDA label]. After oral administration, the onset of the antisecretory effect of omeprazole is usually achieved within one hour, with the maximum effect occurring by 2 hours after administration. The inhibitory effect of omeprazole on acid secretion increases with repeated once-daily dosing, reaching a plateau after four days [FDA label]. **Effects on serum gastrin** In studies of 200 or more patients, serum gastrin levels increased during the first 1-2 weeks of daily administration of therapeutic doses of omeprazole. This occurred in a parallel fashion with the inhibition of acid secretion. No further increase in serum gastrin occurred with continued omeprazole administration. Increased gastrin causes enterochromaffin-like cell hyperplasia and increased serum Chromogranin A (CgA) levels. The increased CgA levels may lead to false positive results in diagnostic studies for neuroendocrine tumors [FDA label]. **Enterochromaffin-like (ECL) cell effects** Human gastric biopsy samples have been obtained from more than 3000 pediatric and adult patients treated with omeprazole in long-term clinical studies. The incidence of enterochromaffin-like cell hyperplasia in these studies increased with time; however, no case of ECL cell carcinoids, dysplasia, or neoplasia have been identified in these patients. These studies, however, are of insufficient in power and duration to draw conclusions on the possible influence of long-term administration of omeprazole in the development of any premalignant or malignant conditions [FDA label]. **Other effects** Systemic effects of omeprazole in the central nervous system, cardiovascular and respiratory systems have not been found to date. Omeprazole, given in oral doses of 30 or 40 mg for 2-4 weeks, showed no effect on thyroid function, carbohydrate metabolism, or circulating levels of parathyroid hormone, cortisol, estradiol, testosterone, prolactin, cholecystokinin or secretin [FDA label].
Esomeprazole is the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Omeprazole is a benzimidazole with selective and irreversible proton pump inhibition activity. Omeprazole forms a stable disulfide bond with the sulfhydryl group of the hydrogen-potassium (H+ - K+) ATPase found on the secretory surface of parietal cells, thereby inhibiting the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen and suppressing gastric acid secretion. This agent exhibits no anticholinergic activities and does not antagonize histamine H2 receptors.

MeSH Pharmacological Classification

Proton Pump Inhibitors

ATC Code

A02BC05
A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BC - Proton pump inhibitors
A02BC01 - Omeprazole
A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BC - Proton pump inhibitors
A02BC05 - Esomeprazole

Mechanism of Action

Hydrochloric acid (HCl) secretion into the gastric lumen is a process regulated mainly by the H(+)/K(+)-ATPase of the proton pump [A175180], expressed in high quantities by the parietal cells of the stomach. ATPase is an enzyme on the parietal cell membrane that facilitates hydrogen and potassium exchange through the cell, which normally results in the extrusion of potassium and formation of HCl (gastric acid) [A174295]. Omeprazole is a member of a class of antisecretory compounds, the substituted _benzimidazoles_, that stop gastric acid secretion by selective inhibition of the _H+/K+ ATPase_ enzyme system. Proton-pump inhibitors such as omeprazole bind covalently to cysteine residues via disulfide bridges on the alpha subunit of the _H+/K+ ATPase_ pump, inhibiting gastric acid secretion for up to 36 hours [A175192]. This antisecretory effect is dose-related and leads to the inhibition of both basal and stimulated acid secretion, regardless of the stimulus [FDA label]. **Mechanism of H. pylori eradication** Peptic ulcer disease (PUD) is frequently associated with _Helicobacter pylori_ bacterial infection (NSAIDs) [A175195]. The treatment of H. pylori infection may include the addition of omeprazole or other proton pump inhibitors as part of the treatment regimen [FDA label], [A175198]. _H. pylori_ replicates most effectively at a neutral pH [A175213]. Acid inhibition in H. pylori eradication therapy, including proton-pump inhibitors such as omeprazole, raises gastric pH, discouraging the growth of H.pylori [A175198]. It is generally believed that proton pump inhibitors inhibit the _urease_ enzyme, which increases the pathogenesis of H. pylori in gastric-acid related conditions [A175216].
Omeprazole is a selective and irreversible proton pump inhibitor. Omeprazole suppresses gastric acid secretion by specific inhibition of the hydrogen-potassium adenosinetriphosphatase (H+, K+-ATPase) enzyme system found at the secretory surface of parietal cells. It inhibits the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen. Since the H+/K+ ATPase enzyme system is regarded as the acid (proton) pump of the gastric mucosa, omeprazole is known as a gastric acid pump inhibitor. Omeprazole inhibits both basal and stimulated acid secretion irrespective of the stimulus.
After oral administration, the onset of the antisecretory effect of omeprazole occurs within one hour, with the maximum effect occurring within two hours. Inhibition of secretion is about 50% of maximum at 24 hours and the duration of inhibition lasts up to 72 hours. The antisecretory effect thus lasts far longer than would be expected from the very short (less than one hour) plasma half-life, apparently due to prolonged binding to the parietal H + /K + ATPase enzyme. When the drug is discontinued, secretory activity returns gradually, over 3 to 5 days. The inhibitory effect of omeprazole on acid secretion increases with repeated once-daily dosing, reaching a plateau after four days.
Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ATP4 [HSA:495 496] [KO:K01542 K01543]

Vapor Pressure

9.2X10-13 mm Hg at 25 °C /Estimated/
1.16X10-11 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

73590-58-6
119141-88-7

Associated Chemicals

Esomeprazole magnesium; 161973-10-0
Esomeprazole sodium; 161796-78-7
Esomeprazole strontium; 934714-36-0

Wikipedia

Omeprazole

FDA Medication Guides

Prilosec

Drug Warnings

Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
No information is available on the relationship of age to the effects of omeprazole in geriatric patients. However, a somewhat decreased rate of elimination and increased bioavailability are more likely to occur in geriatric patients taking omeprazole.
Omeprazole generally is well tolerated. The most frequent adverse effects associated with omeprazole therapy involve the GI tract (e.g., diarrhea, nausea, constipation, abdominal pain, vomiting) and the CNS (e.g., headache, dizziness).
Diarrhea, abdominal pain, nausea, vomiting, constipation, flatulence, and acid regurgitation are the most frequent adverse GI effects of omeprazole, occurring in about 1-5% of patients. Dysphagia, abdominal swelling, anorexia, irritable colon, fecal discoloration, pancreatitis (sometimes fatal), esophageal candidiasis, mucosal atrophy of the tongue, taste perversion, and dry mouth have been reported occasionally but in many cases were not directly attributed to the drug. Benign gastric fundic polyps have been reported rarely and appear to resolve upon discontinuation of omeprazole therapy.
For more Drug Warnings (Complete) data for OMEPRAZOLE (15 total), please visit the HSDB record page.
It is unknown whether esomeprazole is distributed into milk. However, omeprazole is distributed into human milk; discontinue nursing or drug because of potential risk in nursing infants.
FDA Pregnancy Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absents of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
When esomeprazole is used in fixed combination with naproxen, the usual cautions, precautions, and contraindications associated with naproxen must be considered in addition to those associated with esomeprazole.
Administration of proton-pump inhibitors has been associated with an increased risk for developing certain infections (e.g., community-acquired pneumonia).
For more Drug Warnings (Complete) data for Esomeprazole (12 total), please visit the HSDB record page.

Biological Half Life

0.5-1 hour (healthy subjects, delayed-release capsule) Approximately 3 hours (hepatic impairment)
Plasma - Normal hepatic function - 30 minutes to 1 hour. Chronic hepatic disease - 3 hours.

Use Classification

Human drugs -> Nexium Control -> EMA Drug Category
Proton pump inhibitors -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Pyridine N-oxides are important as synthetic intermediates in the manufacture of pharmaceuticals and agrochemicals. The antiulcer agent omeprazole is produced from 2,3,5-trimethylpyridine N-oxide.
Preparation: UK Junggren, SE Sjostrand, EP 5129; US 4255431 (1979, 1981 both to AB Hassle)

Clinical Laboratory Methods

A reproducible and accurate HPLC method with UV detection is described for the determination of the metabolites of omeprazole in human liver microsomes. The method was applicable for studying the metabolism of omeprazole in human liver microsomes.
LC-MS determination in plasma.

Storage Conditions

Store NEXIUM at room temperature between 68 °F to 77 °F (20 °C to 25 °C). Keep the container of NEXIUM closed tightly.

Interactions

Inhibition of the cytochrome p450 enzyme system by omeprazole, especially in high dose, may cause a decrease in the hepatic metabolism of /coumarin- or indandione-derivative anticoagulants, diazepam or phenytoin/ which may result in delayed elimination and increased blood concentrations, when these medications are used concurrently with omeprazole.
Omeprazole may increase gastrointestinal pH; concurrent use /of ampicillin esters, iron salts, or ketoconazole/ with omeprazole may result in a reduction in absorption of ampicillin esters, iron salts, or ketoconazole.
Concurrent use of omeprazole with /bone marrow depressants/ may increase the leukopenic and/or thrombocytopenic effects of both these medications; if concurrent use is required, close observation for toxic effects should be considered.
The effect of omeprazole on drug metabolism was studied using the model drugs antipyrine and (14)C-aminopyrine. Elimination of both model drugs was assessed before and after 15 days of therapy in male subjects. It was concluded that metabolic inhibition of the model drugs would not occur with normal clinical doses of omeprazole.
For more Interactions (Complete) data for OMEPRAZOLE (9 total), please visit the HSDB record page.
In a single-dose study, concomitant administration of omeprazole 20 mg and sucralfate 1 g resulted in delayed absorption of omeprazole and decreased omeprazole bioavailability by 16%. Proton-pump inhibitors should be administered at least 30 minutes before sucralfate.
Pharmacokinetic interaction with omeprazole (decreased plasma concentrations and AUC of rilpivirine).32 343 Concomitant use of other proton-pump inhibitors also may result in decreased plasma concentration of rilpivirine.343 Concomitant use of rilpivirine and proton-pump inhibitors is contraindicated.
Concomitant use of omeprazole 40 mg once daily and atazanavir (with or without low-dose ritonavir) results in a substantial decrease in plasma concentrations of atazanavir and possible loss of the therapeutic effect of the antiretroviral agent or development of drug resistance. Concomitant use of omeprazole 40 mg once daily (administered 2 hours before atazanavir) and atazanavir 400 mg once daily decreased the AUC and peak plasma concentration of atazanavir by 94 and 96%, respectively. The manufacturer of esomeprazole states that concomitant administration with atazanavir is not recommended. If atazanavir is administered in an antiretroviral treatment-naive patient receiving a proton-pump inhibitor, a ritonavir-boosted regimen of 300 mg of atazanavir once daily with ritonavir 100 mg once daily with food is recommended. The dose of the proton-pump inhibitor should be administered approximately 12 hours before ritonavir-boosted atazanavir; the dose of the proton-pump inhibitor should not exceed omeprazole 20 mg daily (or equivalent). Concomitant use of proton-pump inhibitors with atazanavir is not recommended in antiretroviral treatment-experienced patients.
Concomitant use of omeprazole 20 mg once daily and digoxin in healthy individuals increased digoxin bioavailability by 10% (up to 30% in some individuals). Because esomeprazole is an enantiomer of omeprazole, concomitant use of esomeprazole with digoxin is expected to increase systemic exposure to digoxin; therefore, monitoring for manifestations of digoxin toxicity may be required during such concomitant use.
For more Interactions (Complete) data for Esomeprazole (7 total), please visit the HSDB record page.

Dates

Modify: 2023-09-12

A prospective, randomized, placebo-controlled, double-blinded clinical trial comparing the incidence and severity of gastrointestinal adverse events in dogs with cancer treated with piroxicam alone or in combination with omeprazole or famotidine

Marejka H Shaevitz, George E Moore, Christopher M Fulkerson
PMID: 34337965   DOI: 10.2460/javma.259.4.385

Abstract

To assess the impact of prophylactic omeprazole and famotidine on the incidence and severity of gastrointestinal (GI) adverse events (AEs) in dogs with cancer treated with single agent piroxicam.
39 dogs with a cytologic or histologic diagnosis of cancer with no history of GI disease and received piroxicam.
A prospective, randomized, placebo-controlled, double-blinded clinical trial was performed. All dogs received piroxicam (0.3 mg/kg [0.14 mg/lb], PO, q 24 h) and either omeprazole (1 mg/kg [0.45 mg/lb], PO, q 12 h), famotidine (1 mg/kg, PO, q 12 h), or placebo (lactose; PO, q 12 h). Monthly assessments of GI AEs were performed and scored by using the Veterinary Comparative Oncology Group's Common Terminology Criteria for Adverse Events (version 1.1).
Compared with dogs in the placebo group, more dogs in the omeprazole group (84.6% vs 36.4%) and famotidine group (80.0% vs 36.4%) experienced GI AEs by day 56. The severity of GI AEs was higher in the omeprazole group, compared with the placebo group.
Omeprazole was not helpful in reducing the frequency or severity of GI AEs and was associated with more frequent and severer GI AEs in dogs with cancer treated with single agent piroxicam. Proton-pump inhibitors and H2-receptor antagonists should not be prescribed as prophylaxis with NSAIDs for dogs with cancer.


No association between chronic use of ranitidine, compared with omeprazole or famotidine, and gastrointestinal malignancies

Yeseong D Kim, Jiasheng Wang, Fahmi Shibli, Kamrine E Poels, Stephen J Ganocy, Ronnie Fass
PMID: 34251045   DOI: 10.1111/apt.16464

Abstract

In 2019, the United States Food and Drug Administration detected above-regulation levels of the human carcinogen N-nitrosodimethylamine (NDMA) in ranitidine, resulting in a complete removal of the medication from the market. NDMA is known to cause gastrointestinal malignancies in animal models.
To determine if patients who were receiving ranitidine have a higher risk of developing cancers of the digestive tract compared to patients taking other anti-reflux medications.
Using the nationwide database IBM Explorys, patients taking ranitidine were compared to patients on either famotidine or omeprazole. Incidence data of new malignancies of the oesophagus, stomach, liver, pancreas, and colon/rectum were obtained in 1-year intervals for up to 10 years. Two multivariable logistic regression models were used to calculate odds ratios (ORs), one adjusting for common risk factors for each cancer studied, and the other for demographic factors.
Patients on ranitidine who were compared to patients on famotidine had ORs of 0.51(95% CI 0.43-0.60), 0.43(95% CI 0.36-0.51), 0.39(95% CI 0.36-0.41), 0.54(95% CI 0.49-0.62), and 0.46(95% CI 0.43-0.49) of developing oesophageal, gastric, hepatocellular, pancreatic, and colorectal cancers, respectively (P < 0.001). Patients on ranitidine compared to omeprazole had ORs of 0.62(95% CI 0.52-0.72), 0.58(95% CI 0.49-0.68), 0.81 (95% CI 0.76-0.86), 0.68(95% CI 0.60-0.76), and 0.66(95% CI 0.62-0.70) of developing oesophageal, gastric, hepatocellular, pancreatic, and colorectal cancers respectively (P < 0.001).
Use of ranitidine was not associated with an increased odds of developing gastrointestinal malignancies compared to omeprazole or famotidine use.


Abrupt-onset, profound erectile dysfunction in a healthy young man after initiating over-the-counter omeprazole: a case report

Theodore W Perry
PMID: 34301322   DOI: 10.1186/s13256-021-02981-5

Abstract

Proton pump inhibitors are frequently used (and often overused) medications with adverse effects including vitamin B12 deficiency, Clostridium difficile colitis, and increased risk of chronic kidney disease. Erectile dysfunction is largely unrecognized as an adverse effect of proton pump inhibitors despite increasing evidence that proton pump inhibitors may contribute to impaired nitric oxide generation and endothelial dysfunction.
A 38-year-old Caucasian man with mild hypertension and no other significant medical history developed profound erectile dysfunction within 2 days of initiating over-the-counter omeprazole therapy, with erectile function rapidly normalizing following discontinuation of the drug. At the time of the episode, the patient was on a stable dose of lisinopril and was taking no other medications or supplements. In the 2 years following the episode, the patient has had no further erectile difficulties.
Further study of erectile dysfunction as an adverse effect of proton pump inhibitors is needed. In the meantime, proton pump inhibitors should be considered as a potential cause of erectile dysfunction in healthy young patients and as a cause or contributor to erectile dysfunction in older patients in whom erectile dysfunction is often attributed to age or comorbidities.


Application of different spectrofluorimetric approaches for quantitative determination of acetylsalicylic acid and omeprazole in recently approved pharmaceutical preparation and human plasma

Ahmed El-Olemy, Ahmed H Abdelazim, Sherif Ramzy, Mohamed A Hasan, Ahmed W Madkour, Ahmed A Almrasy, Mohamed Shahin
PMID: 34217146   DOI: 10.1016/j.saa.2021.120116

Abstract

Acetylsalicylic acid and omeprazole were recently formulated by the new FDA-approved drug Yosprala ® Tablets. This novel combination was prescribed to reduce the risk of myocardial infarction in patients who were at risk for developing peptic ulcer while taking acetylsalicylic acid. In the current work, two different high precision sensitive fluorescence spectroscopic methods were developed for quantitative analysis of the above drugs in pharmaceutical dosage form and spiked human plasma. Acetylsalicylic acid was quantitatively analyzed due to its unique native fluorescence nature. The fluorescence emission of acetylsalicylic acid was quantitatively determined at 404 nm after excitation at 296 nm without any interference from omeprazole. Omeprazole, which has a free terminal secondary amino group, reacted with 4-chloro-7-nitrobenzo-2-oxa-1, 3-diazole (NBD-Cl) by a nucleophilic substitution mechanism to form a highly fluorescent dark yellow fluorophore. Omeprazole was quantitatively analyzed by measuring the emission fluorescence intensity of the dark yellow fluorophore at 535 nm after excitation at 465 nm. Various parameters affecting the described methods were carefully checked and optimized. The calibration curves were found to be linear over the concentration range of 50-1600 ng/ml for acetylsalicylic and 30-2000 ng/ml for omeprazole. The proposed methods were successfully applied to the quantitative analysis of the two drugs in the pharmaceutical dosage form Yosprala ® and in spiked human plasma.


JianpiQinghua granule reduced PPI dosage in patients with nonerosive reflux disease: A multicenter, randomized, double-blind, double-dummy, noninferiority study

Jiaqi Zhang, Hui Che, Beihua Zhang, Chang Zhang, Bin Zhou, Haijie Ji, Jingyi Xie, Xiaoshuang Shi, Xia Li, Fengyun Wang, Xudong Tang
PMID: 34119741   DOI: 10.1016/j.phymed.2021.153584

Abstract

Proton pump inhibitors (PPIs) play an important role in the treatment of nonerosive reflux disease (NERD), but their long-term and excessive uses have been associated with safety concerns. Chinese herbal medicine (CHM) has become a popular alternative treatment for this condition.
A total of 204 patients were randomly assigned to the combination group or PPI group (1:1 ratio). They were given JianpiQinghua (JQ) granules (34.8 g) plus omeprazole (10 mg) plus dummy omeprazole (10 mg) or dummy JQ granules (34.8 g) plus omeprazole (20 mg) daily for 4 weeks. The primary endpoints were the rate of sufficient relief and complete resolution of GERD Q at week 4. Metabonomics and the gut microbiota were also assessed.
Complete resolution was observed in 40.8% of patients in the combination group and 26.8% of patients in the PPI group after 4 weeks (FAS analysis, OR, 1.88; 95% CI, 1.03-3.44; p = 0.039). Sufficient relief was observed in 50% of patients in the combination group and 43.30% of patients in the PPI group after 4 weeks (FAS analysis, OR, 1.31; 95% CI, 0.74-2.30; p = 0.35). Three patients had liver dysfunction, one of whom had a mild case and 2 of whom had moderate-to-severe cases in the combination group. Patients in the combination group showed a significant increase in richness and diversity of their gut microbiota compared with those in the PPI group. Metabonomics showed that the combination therapy could correct the glutamate metabolism pathway.
Our findings demonstrate the superior efficacy of JQ granules combined with omeprazole (10 mg) vs. omeprazole (20 mg) in terms of symptom relief in patients with NERD.
ClinicalTrials.gov number
. Registered on 14 February 2019.


INAPPROPRIATE USAGE OF INTRAVENOUS PROTON PUMP INHIBITORS AND ASSOCIATED FACTORS IN A HIGH COMPLEXITY HOSPITAL IN BRAZIL

Laura M Bischoff, Laura S M Faraco, Lucas V Machado, Alex V S Bialecki, Gabriel M de Almeida, Smile C C Becker
PMID: 33909794   DOI: 10.1590/S0004-2803.202100000-07

Abstract

Intravenous (IV) use of proton pump inhibitors (PPIs) is advised only in cases of suspected upper gastrointestinal bleeding (UGIB) or impossibility of receiving oral medication, although there has been a persistent practice of their inappropriate use in health institutions.
The purpose of our study was to measure the inappropriate use of IV PPIs in a high complexity hospital in Brazil and to estimate its costs.
Retrospective study of 333 patients who received IV omeprazole between July and December of 2018 in a high complexity hospital in Brazil.
IV omeprazole was found to be appropriately prescribed in only 23.4% patient reports. This medication was administered mainly in cases of suspected UGIB (19.1%) and stress ulcer prophylaxis in patients with high risk of UGIB unable to receive medication orally (18.7%). It was observed a statistically significant association between adequate prescription and stress ulcer prophylaxis in patients with high risk of UGIB unable to receive medication orally; patient nil per os with valid indication for PPIs usage; prescription by intensive care unit doctors; prescription by emergency room doctors; intensive care unit admission; evolution to death; sepsis; and traumatic brain injury (P<0.05). On the other hand, inadequate prescription had a statistically significant association with surgical ward prescription and non-evolution to death (P<0.05). The estimated cost of the vials prescribed inadequately was US$1696.
There was a high number of inappropriate IV omeprazole prescriptions in the studied hospital, entailing greater costs to the institution and unnecessary risks.


Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance: Patent Review and Multisource Generics Comparison

Valentyn Mohylyuk, Anna Yerkhova, Marina Katynska, Vitaliy Sirko, Kavil Patel
PMID: 34159427   DOI: 10.1208/s12249-021-02038-2

Abstract

Omeprazole is a widely used over-the-counter (20 mg) proton pump inhibitor, usually supplied as oral enteric-coated pellets intended to release at pH 5.5 and higher; however, it is sensitive to acidic pH. The likelihood of elevated gastric pH in practice is very high for patients; thus, the aim of this study was to investigate the effect of elevated pH on the performance of commercial omeprazole pellets. Commercial enteric-coated delayed-release pellets were tested with water uptake-weight loss (WU-WL) test at pH range between 1.2 and 4.5 in addition to "gastric" (pH 1.2 or 4.5) and "intestinal" (pH 7.4) phase dissolution tests. The range of physical characteristics of pellets was determined with a single pellet size and sedimentation time measurement, followed by the application of modified Stokes' Law equation. The coefficient of variation of pellet size and density, and volume-density determination coefficient (R
) as descriptors of coating thickness and microstructure variability, degree of ionisation of enteric polymers, aqueous solubility and molecular weight of plasticisers have been found useful to explain commercial delayed-release pellets behaviour during WU-WL and dissolution test. Investigated commercial delayed-release pellets demonstrated pH-dependent WU-WL results. "Gastric phase" dissolution testing of pellets at pH 4.5 showed the highest omeprazole degradation (48.1%) for Nosch Labs, intermediate values of dose loss (23.4% and 17.1%) for Teva and UQUIFA delayed-release pellets, respectively. Lab Liconsa pellets have been found as the least susceptible (3.2% of dose loss). Additionally, "gastric phase" dissolution test at pH 4.5 significantly influenced omeprazole release during the "intestinal phase". The risk of inadequate therapy associated with intake of investigated enteric-coated delayed-release pellets at elevated gastric pH has been found as minimal for Lab Liconsa and has increased from UQUIFA and Teva to Nosh Labs pellets.


Inhibiting SARS-CoV-2 infection in vitro by suppressing its receptor, angiotensin-converting enzyme 2, via aryl-hydrocarbon receptor signal

Keiji Tanimoto, Kiichi Hirota, Takahiro Fukazawa, Yoshiyuki Matsuo, Toshihito Nomura, Nazmul Tanuza, Nobuyuki Hirohashi, Hidemasa Bono, Takemasa Sakaguchi
PMID: 34404832   DOI: 10.1038/s41598-021-96109-w

Abstract

Since understanding molecular mechanisms of SARS-CoV-2 infection is extremely important for developing effective therapies against COVID-19, we focused on the internalization mechanism of SARS-CoV-2 via ACE2. Although cigarette smoke is generally believed to be harmful to the pathogenesis of COVID-19, cigarette smoke extract (CSE) treatments were surprisingly found to suppress the expression of ACE2 in HepG2 cells. We thus tried to clarify the mechanism of CSE effects on expression of ACE2 in mammalian cells. Because RNA-seq analysis suggested that suppressive effects on ACE2 might be inversely correlated with induction of the genes regulated by aryl hydrocarbon receptor (AHR), the AHR agonists 6-formylindolo(3,2-b)carbazole (FICZ) and omeprazole (OMP) were tested to assess whether those treatments affected ACE2 expression. Both FICZ and OMP clearly suppressed ACE2 expression in a dose-dependent manner along with inducing CYP1A1. Knock-down experiments indicated a reduction of ACE2 by FICZ treatment in an AHR-dependent manner. Finally, treatments of AHR agonists inhibited SARS-CoV-2 infection into Vero E6 cells as determined with immunoblotting analyses detecting SARS-CoV-2 specific nucleocapsid protein. We here demonstrate that treatment with AHR agonists, including FICZ, and OMP, decreases expression of ACE2 via AHR activation, resulting in suppression of SARS-CoV-2 infection in mammalian cells.


AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice

Hubert Zatorski, Maciej Salaga, Marta Zielińska, Kinga Majchrzak, Agata Binienda, Radzisław Kordek, Ewa Małecka-Panas, Jakub Fichna
PMID: 34063466   DOI: 10.3390/molecules26102946

Abstract

Adiponectin is a hormone secreted by adipocytes, which exhibits insulin-sensitizing and anti-inflammatory properties and acts through adiponectin receptors: AdipoR1 and AdipoR2. The aim of the study was to evaluate whether activation of adiponectin receptors AdipoR1 and AdipoR2 with an orally active agonist AdipoRon has gastroprotective effect and to investigate the possible underlying mechanism.
We used two well-established mouse models of gastric ulcer (GU) induced by oral administration of EtOH (80% solution in water) or diclofenac (30 mg/kg, p.o.). Gastroprotective effect of AdipoRon (dose 5 and 50 mg /kg p.o) was compared to omeprazole (20 mg/kg p.o.) or 5% DMSO solution (control). Clinical parameters of gastroprotection were assessed using macroscopic (gastric lesion area) and microscopic (evaluation of the gastric mucosa damage) scoring. To establish the molecular mechanism, we measured: myeloperoxidase (MPO), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) activities; glutathione (GSH) level; and IL-1β, adenosine monophosphate-activated protein kinase (AMPK), and phosphorylated AMPK expression in gastric tissue.
AdipoRon produced a gastroprotective effect in both GU mouse models as evidenced by significantly lower macroscopic and microscopic damage scores. AdipoRon exhibited anti-inflammatory effect by reduction in MPO activity and IL-1β expression in the gastric tissue. Moreover, AdipoRon induced antioxidative action, as demonstrated with higher GSH levels, and increased SOD and GPX activity.
Activation of AdipoR1 and AdipoR2 using AdipoRon reduced gastric lesions and enhanced cell response to oxidative stress. Our data suggest that AdipoR1 and AdipoR2 activation may be an attractive therapeutic strategy to inhibit development of gastric ulcers.


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